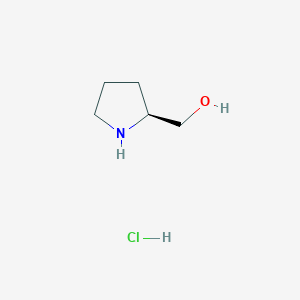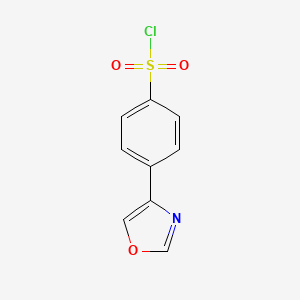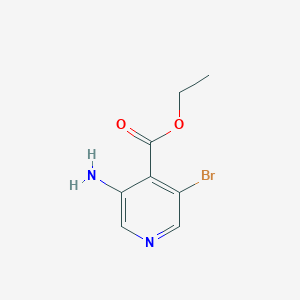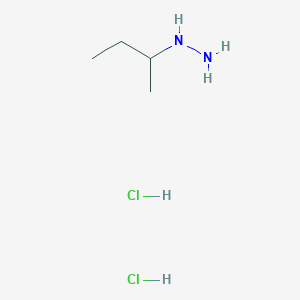
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H18ClNO and a molecular weight of 323.82 g/mol . It is a derivative of quinoline, a class of heterocyclic aromatic organic compounds characterized by a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is primarily used in proteomics research .
Métodos De Preparación
The synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: Reflux.
Análisis De Reacciones Químicas
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, quinoline derivatives generally exert their effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Intercalating into DNA and affecting transcription and replication processes.
Modulating Receptor Activity: Binding to receptors and influencing signal transduction pathways.
Comparación Con Compuestos Similares
2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride: A similar compound with a chloro substituent at the 8-position.
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid: The precursor to the carbonyl chloride derivative.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research and industry.
Propiedades
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJCIWGCBRRFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)





![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)


